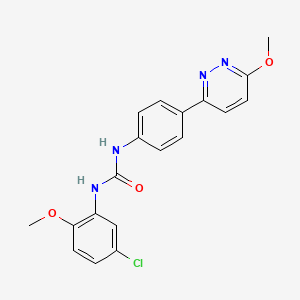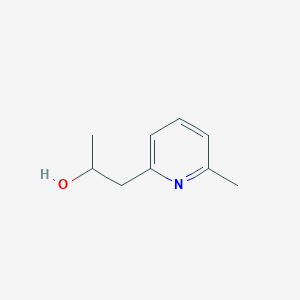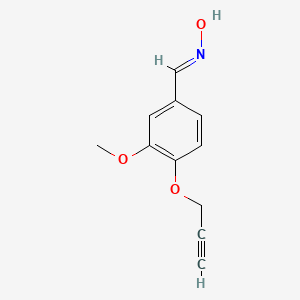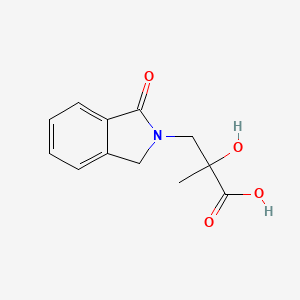
4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiparasitic Activity
Research on derivatives of 4-acetamido compounds has shown anticoccidial activity, especially those containing alkoxy, alkylthio, and alkylamino groups. These compounds demonstrate potential in the development of antiparasitic drugs (Rogers et al., 1964).
Synthetic Applications
4-Acetamido derivatives have been utilized in the synthesis of α-ketoamide derivatives, showcasing the efficiency of certain reagents in producing high-purity and high-yield compounds. This research provides valuable insights into the synthesis of novel chemical entities (El‐Faham et al., 2013).
Chemical Characterization and Biological Evaluation
Studies have also focused on the chemical characterization and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides. These compounds have been screened for antimicrobial activity, contributing to the search for new antimicrobial agents (Padaliya & Parsania, 2015).
Molecularly Imprinted Hydrogels
Research has developed photoresponsive molecularly imprinted hydrogel materials using azobenzene-containing functional monomers. These hydrogels can regulate the release and uptake of pharmaceuticals in aqueous media, offering advances in drug delivery systems (Gong, Wong, & Lam, 2008).
Anticonvulsant Applications
The structural and electronic analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has shown potential anticonvulsant activities. This research suggests the importance of specific molecular features responsible for such biological activities (Camerman et al., 2005).
作用機序
Target of Action
The primary target of the compound 4-acetamido-N-(2-(2-phenylethylsulfonamido)ethyl)benzamide is Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in the regulation of gene expression. It does so by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
This compound interacts with its target, HDAC1, by inhibiting its activity . The inhibition of HDAC1 leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription .
Biochemical Pathways
The inhibition of HDAC1 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can lead to the inhibition of cell proliferation and the induction of cell death .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . These effects are likely due to the compound’s inhibition of HDAC1 and the subsequent changes in gene transcription .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that it should be stored in an inert atmosphere to maintain its stability. Additionally, the compound’s solubility in DMSO suggests that the presence of this solvent can enhance its bioavailability and efficacy.
特性
IUPAC Name |
4-acetamido-N-[2-(2-phenylethylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15(23)22-18-9-7-17(8-10-18)19(24)20-12-13-21-27(25,26)14-11-16-5-3-2-4-6-16/h2-10,21H,11-14H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNZXZKSIZWSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)



![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)


![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)


